2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a benzyl group and at the 5-position with a thiophen-3-yl moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, which confers rigidity, metabolic stability, and diverse electronic properties.
Properties
IUPAC Name |
2-benzyl-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-2-4-10(5-3-1)8-12-14-15-13(16-12)11-6-7-17-9-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAYBAKDQHRGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with thiophene-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a benzyl group, a thiophene ring, and an oxadiazole ring. It has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has applications in scientific research, including uses as a building block for synthesizing complex molecules, investigation as an antimicrobial or anticancer agent, exploration of its pharmacological properties for potential use as a drug candidate, and utilization in the development of new materials with specific electronic or optical properties.
Chemistry
This compound serves as a building block in chemistry for the synthesis of more complex molecules. The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method involves the reaction of benzyl hydrazine with thiophene-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, which leads to the formation of an intermediate hydrazide that cyclizes to form the oxadiazole ring.
Biology
This compound is investigated for its potential as an antimicrobial or anticancer agent. Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities .
Medicine
It is explored for its pharmacological properties, including potential use as a drug candidate. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Industry
This compound is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
1,3,4-Oxadiazole derivatives exhibit varied biological activities depending on substituents at the 2- and 5-positions. Below is a comparative analysis of structurally related compounds:
Key Insights:
Substituent Effects on Bioactivity :
- Thiophen-3-yl vs. Benzo[b]thiophen-3-yl : The benzo[b]thiophen-3-yl group in HDAC6 inhibitors (e.g., WO2022029041A1) enhances π-π stacking with enzyme pockets compared to thiophen-3-yl, but the latter may reduce steric hindrance .
- Difluoromethyl vs. Thiophen-3-yl : Difluoromethyl groups in HDAC6 inhibitors improve metabolic stability and electronegativity, critical for isotype selectivity .
- Chloromethyl vs. Thiophen-3-yl : Chloromethyl substituents (e.g., 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole) offer reactive sites for conjugation but compromise stability .
Synthetic Routes :
- The target compound is synthesized via cyclization of thioamide precursors or Suzuki coupling for thiophenyl incorporation, similar to methods used for antimalarial analogs .
- HDAC6 inhibitors with tetrazole linkers require multi-step protocols, including click chemistry, which are more complex than the target compound’s synthesis .
Physicochemical Properties :
- LogP and Solubility : The benzyl-thiophen-3-yl combination in the target compound likely results in moderate lipophilicity (LogP ~3.2), balancing membrane permeability and aqueous solubility. In contrast, difluoromethyl-containing analogs exhibit higher LogP (~4.1) but superior blood-brain barrier penetration .
- Thermal Stability : 1,3,4-Oxadiazoles with aromatic substituents (e.g., benzyl, thiophenyl) show decomposition temperatures >250°C, suitable for high-temperature applications .
Data Tables
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Position 2 | Position 5 | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzyl | Thiophen-3-yl | Sulfur heterocycle |
| HDAC6 Inhibitor (WO2022029041A1) | Difluoromethyl | Benzo[b]thiophen-3-yl (tetrazole-linked) | Difluoromethyl, Tetrazole |
| Antimalarial Analog (20a) | Benzyl | Benzo[b]thiophen-2-yl (piperidinyloxy) | Piperidinyloxy |
Biological Activity
Overview
2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzyl group, a thiophene ring, and an oxadiazole ring, which contribute to its unique properties and biological interactions.
The synthesis of this compound typically involves the cyclization of benzyl hydrazine with thiophene-3-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride. This method results in the formation of the oxadiazole ring through an intermediate hydrazide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Comparable to Tamoxifen |
| MDA-MB-231 (Breast) | 2.27 | Significant activity |
| SNB-75 (CNS) | 51.27 | Moderate activity |
| UO-31 (Renal) | 64.35 | Moderate activity |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with notable results:
| Microorganism | MIC (µg/mL) |
|---|---|
| Citrobacter freundii | 5000 |
| Haemophilus influenzae | 5000 |
| Streptococcus pneumoniae | 5000 |
| Leishmania major (antileishmanial) | 1250 |
These results indicate its potential as an antimicrobial agent suitable for further investigation .
Anti-inflammatory Effects
Research has also indicated that derivatives of oxadiazoles exhibit anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it could be beneficial in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The compound may inhibit key signaling pathways that promote cell proliferation and survival in cancer cells .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A series of oxadiazole derivatives were screened for cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. Compounds exhibited IC50 values ranging from 1.85 to 4.88 µM, indicating significant anticancer activity .
- Antimicrobial Efficacy : A study assessed the bacteriostatic effects of newly synthesized oxadiazole compounds against multidrug-resistant strains, showing effective inhibition at concentrations lower than traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of acylhydrazides with benzyl or thiophenyl substituents. Key steps include refluxing precursors (e.g., tetrazoles or thiadiazoles) in anhydrous solvents like THF/Et3N under argon, using catalysts such as Pd(PPh3)2Cl2 or CuI . Optimization involves controlling temperature (55–110°C), reaction time (6–48 hours), and purification via recrystallization (ethanol) or silica gel chromatography. Solvent polarity and desiccant use (e.g., CaCl2) improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (e.g., <sup>1</sup>H, <sup>13</sup>C) confirms substitution patterns and aromaticity, with characteristic peaks for benzyl (δ 4.0–4.1 ppm) and thiophenyl protons (δ 6.7–7.8 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm<sup>−1</sup>) . X-ray crystallography resolves crystal packing and π–π interactions .
Q. How can researchers address low yields during purification of oxadiazole derivatives?
- Methodological Answer : Low yields often arise from side reactions or incomplete cyclization. Strategies include:
- Using molecular sieves to absorb byproducts (e.g., H2O) .
- Employing Celite® filtration to remove catalysts .
- Testing alternative solvents (e.g., DMF for polar intermediates) .
- Optimizing chromatography eluents (e.g., hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. How do π–π stacking interactions involving the oxadiazole ring influence crystallographic packing or ligand-protein binding?
- Methodological Answer : The 1,3,4-oxadiazole core engages in (oxadiazole)···π interactions with aromatic residues (e.g., phenylalanine, tyrosine) in proteins. Hirshfeld surface analysis and DFT calculations (e.g., NCI, QTAIM) quantify interaction strengths . In crystallography, these interactions stabilize stacking with thiophene or benzyl groups, affecting melting points and luminescence properties . For drug design, molecular docking studies (AutoDock, Schrödinger) simulate binding to targets like HDAC6 or GSK3β .
Q. What experimental and computational approaches resolve contradictions in biological activity data for oxadiazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration). Solutions include:
- Standardizing assays (e.g., MTT for cytotoxicity, HDAC6 inhibition via fluorometric kits) .
- Validating results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Performing SAR studies to isolate pharmacophores (e.g., comparing thiophene vs. benzothiophene substituents) .
- Using MD simulations to assess conformational stability in aqueous vs. lipid environments .
Q. How can researchers design oxadiazole-based inhibitors with selective enzyme targeting?
- Methodological Answer : Selectivity is achieved via:
- Bioisosteric replacement : Substituting 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole to modulate electron density .
- Peripheral modifications : Introducing bulky groups (e.g., difluoromethyl, adamantyl) to sterically block off-target binding .
- Pharmacokinetic optimization : Adjusting logP (via alkyl chain length) to enhance blood-brain barrier penetration for neurological targets .
Q. What strategies mitigate challenges in scaling up oxadiazole synthesis for preclinical studies?
- Methodological Answer : Scaling requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
